Ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate
Description
Ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group, a sulfonyl group, and a chloropropoxybenzene moiety
Properties
CAS No. |
886140-70-1 |
|---|---|
Molecular Formula |
C17H24ClNO5S |
Molecular Weight |
389.9g/mol |
IUPAC Name |
ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C17H24ClNO5S/c1-3-10-24-16-11-14(7-8-15(16)18)25(21,22)19-9-5-6-13(12-19)17(20)23-4-2/h7-8,11,13H,3-6,9-10,12H2,1-2H3 |
InChI Key |
YKWUBPJLKVJGJT-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)OCC)Cl |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)OCC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.
Attachment of the Chloropropoxybenzene Moiety: This step involves the reaction of the piperidine derivative with 4-chloro-3-propoxybenzene under suitable conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the additional functional groups present in the target compound.
Piperidine-3-carboxylate: A simpler derivative with only the carboxylate group.
Sulfonylpiperidines: Compounds with similar sulfonyl groups but different substituents on the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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